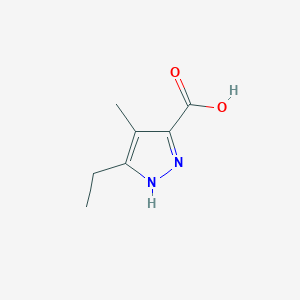

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid

概要

説明

GPR109 受容体アゴニスト-2 は、GPR109A としても知られるヒドロキシカルボン酸受容体 2 を標的とする化合物です。この受容体は、ニコチン酸と酪酸によって活性化される G タンパク質共役受容体です。 GPR109 受容体アゴニスト-2 は、心血管疾患、代謝性疾患、および炎症性疾患など、さまざまな疾患における潜在的な治療効果について研究されています .

準備方法

合成経路と反応条件

GPR109 受容体アゴニスト-2 の合成には、重要な中間体の形成と最終的なカップリング反応を含む複数のステップが関与します。具体的な合成経路と反応条件は、目的の化合物の純度と収率によって異なる場合があります。 合成に使用される一般的な試薬には、有機溶媒、触媒、および中間体の安定性を確保するための保護基が含まれます .

工業的生産方法

GPR109 受容体アゴニスト-2 の工業的生産では、通常、収率を最大化し、コストを最小限に抑えるために、最適化された反応条件を用いた大規模合成が行われます。 これには、連続フロー反応器、自動合成装置、およびクロマトグラフィーや結晶化などの高度な精製技術の使用が含まれる場合があります .

化学反応の分析

反応の種類

GPR109 受容体アゴニスト-2 は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて、酸素の付加または水素の除去を伴う反応です。

還元: この反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて、水素の付加または酸素の除去を伴う反応です。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、酸、塩基、溶媒、触媒などがあります。温度、圧力、pH などの反応条件は、目的の反応結果を得るために注意深く制御されます。 例えば、酸化反応は高温で酸性条件で行う必要があり、還元反応は低温で不活性雰囲気下で行うことができます .

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、GPR109 受容体アゴニスト-2 の酸化により、さまざまな官能基を持つ酸化された誘導体が生成される可能性があり、還元により化学的性質が変化した還元形が生成される可能性があります .

科学的研究の応用

Neurological Disorders

Recent studies have highlighted the potential of 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid as a therapeutic agent in treating central nervous system (CNS) disorders. It acts as a partial agonist for trace amine-associated receptors (TAARs), particularly TAAR1. This mechanism suggests applications in managing conditions such as:

- Attention Deficit Hyperactivity Disorder (ADHD)

- Schizophrenia

- Bipolar Disorder

- Depression

- Parkinson’s Disease

The compound exhibits a favorable safety profile compared to existing treatments, potentially offering reduced side effects while maintaining efficacy .

Antidepressant and Anxiolytic Effects

Research indicates that compounds targeting TAARs may provide antidepressant and anxiolytic effects without the metabolic side effects associated with traditional antidepressants. The ability of this compound to selectively engage with these receptors positions it as a promising candidate for further development in psychiatric therapeutics .

Pesticide Development

The pyrazole derivatives, including this compound, are being explored for their potential as agrochemicals. They demonstrate effectiveness against various phytopathogenic fungi and pests, making them suitable for use in crop protection strategies. The compound's structure allows for modifications that can enhance its fungicidal and insecticidal properties .

Synthesis of Agrochemicals

The synthesis of this compound can lead to the development of novel agrochemicals that are more environmentally friendly compared to traditional pesticides. For instance, formulations derived from pyrazole carboxylic acids are noted for their low toxicity and high efficacy against agricultural pests, suggesting a dual benefit in terms of crop yield and environmental safety .

Synthesis Techniques

The synthesis of this compound typically involves several chemical reactions that can be optimized for yield and purity. Methods include:

- Condensation Reactions: Utilizing various reagents to form the pyrazole ring structure.

- Carboxylation Processes: Introducing carboxylic acid functional groups to enhance biological activity.

These synthetic routes are crucial for producing derivatives with specific biological activities .

Case Studies

作用機序

GPR109 受容体アゴニスト-2 は、G タンパク質共役受容体であるヒドロキシカルボン酸受容体 2 に結合することで効果を発揮します。結合すると、受容体を活性化し、細胞内シグナル伝達イベントのカスケードを引き起こします。 これらのイベントには、G タンパク質の活性化、環状アデノシン一リン酸などのセカンドメッセンジャーの調節、炎症、脂質代謝、細胞生存に関与する下流シグナル伝達経路の調節が含まれます .

類似化合物との比較

GPR109 受容体アゴニスト-2 は、ヒドロキシカルボン酸受容体 2 に対する特異的な結合親和性と選択性により、他の類似化合物とは異なります。類似の化合物には以下のようなものがあります。

ニコチン酸: ヒドロキシカルボン酸受容体 2 を活性化する天然化合物ですが、薬物動態特性が異なります.

酪酸: GPR109 受容体アゴニスト-2 よりも低い親和性で受容体を活性化する短鎖脂肪酸です.

その他の GPR109 受容体アゴニスト: さまざまな程度の効力と選択性を持ち、ヒドロキシカルボン酸受容体 2 を標的として開発されてきたさまざまな合成アゴニスト.

GPR109 受容体アゴニスト-2 は、より高い効力と選択性を持つため、科学研究や潜在的な治療的用途にとって貴重なツールとなっています .

生物活性

5-Ethyl-4-methyl-1H-pyrazole-3-carboxylic acid (CAS Number: 957129-38-3) is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of Pyrazole Derivatives

Pyrazoles are known for their wide range of pharmacological effects, including anti-inflammatory, anticancer, and antidiabetic properties. The biological activity of pyrazole derivatives often stems from their ability to interact with various biological targets, such as enzymes and receptors. While the specific targets of this compound are not fully elucidated, its classification suggests potential interactions with similar targets observed in other pyrazole compounds.

Enzyme Inhibition

One of the notable mechanisms through which this compound exerts its effects is through the inhibition of D-amino acid oxidase (DAO). This enzyme is involved in the metabolism of D-amino acids and contributes to oxidative stress when overactive. By inhibiting DAO, this compound can reduce oxidative stress in cells, thereby protecting them from damage caused by reactive oxygen species (ROS) .

Interaction with Receptors

Recent studies have indicated that this compound acts as a partial agonist at the human trace amine-associated receptor 1 (hTAAR1). This receptor is implicated in various neurological processes and may play a role in disorders such as ADHD and schizophrenia. The compound's selectivity for hTAAR1 over other receptors suggests a favorable side effect profile compared to other pharmacological agents targeting similar pathways .

The biochemical properties of this compound include:

- Stability : The compound demonstrates relative stability in laboratory conditions, which is crucial for maintaining its biological activity over time.

- Cellular Effects : It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, prolonged exposure to this compound has been shown to sustain DAO inhibition, leading to long-term protective effects against oxidative stress.

Anticancer Activity

Research has highlighted the anticancer potential of pyrazole derivatives. For example, compounds structurally related to this compound have displayed significant cytotoxicity against various cancer cell lines. A study reported that pyrazole derivatives exhibited IC50 values ranging from 3.79 µM to 42.30 µM against MCF7 and NCI-H460 cell lines . While specific data for this compound is limited, its structural similarities suggest it may possess comparable anticancer properties.

Metabolic Pathways

The compound is also involved in several metabolic pathways that influence metabolite levels within cells. Its interaction with DAO not only affects oxidative stress but may also modulate metabolic fluxes related to amino acid metabolism .

Data Table: Biological Activity Summary

特性

IUPAC Name |

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-5-4(2)6(7(10)11)9-8-5/h3H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFNJGDMJKJLUGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901245494 | |

| Record name | 5-Ethyl-4-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901245494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957129-38-3 | |

| Record name | 5-Ethyl-4-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957129-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-4-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901245494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。